molecular formula C10H10ClNO3 B6269027 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride CAS No. 1955524-07-8

3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride

Cat. No.: B6269027
CAS No.: 1955524-07-8
M. Wt: 227.64 g/mol
InChI Key: VWBFNHKUJKVPDA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is an organic compound that features a benzofuran ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the benzofuran compound react under acidic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxaldehyde, while reduction may produce benzofuran-2-methanol.

Scientific Research Applications

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the benzofuran ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: This compound also features an aminomethyl group but has a boronic acid group instead of a carboxylic acid group.

    3-(Aminomethyl)benzeneboronic acid hydrochloride: Similar to the previous compound but with a different substitution pattern on the benzene ring.

    Piperidine: A six-membered heterocycle with an amine group, commonly used in pharmaceuticals.

Uniqueness

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is unique due to its benzofuran ring structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring selective interactions with biological targets.

Properties

CAS No.

1955524-07-8

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

3-(aminomethyl)-1-benzofuran-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9NO3.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H

InChI Key

VWBFNHKUJKVPDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN.Cl

Purity

95

Origin of Product

United States

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